molecular formula C16H14ClN5NaO7PS B1663403 8-(4-chlorophenylthio)-cGMP.Na CAS No. 51239-26-0

8-(4-chlorophenylthio)-cGMP.Na

Cat. No. B1663403
CAS RN: 51239-26-0
M. Wt: 509.8 g/mol
InChI Key: REEQGIQRCDWDRA-ZBMQJGODSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenylthio)-cGMP.Na, also known as 8-pCPT-cGMP, is a cyclic purine nucleotide. It is a derivative of 3’,5’-cyclic GMP where the hydrogen at position 2 on the purine fragment is replaced by a 4-chlorophenylthio group . This compound is a potent and specific membrane-permeant activator of Epac or cAMP-GEF .


Synthesis Analysis

The synthesis of 8-(4-chlorophenylthio)-cGMP.Na involves replacing the hydrogen in position 8 of the heterocyclic nucleobase with the lipophilic 4-chlorophenylthio moiety, and methylating the ribose 2’-hydroxyl group .


Molecular Structure Analysis

The molecular formula of 8-(4-chlorophenylthio)-cGMP.Na is C16H15ClN5O7PS . The average mass is 487.811 Da and the monoisotopic mass is 487.011841 Da .


Chemical Reactions Analysis

8-(4-chlorophenylthio)-cGMP.Na is a functional parent of 3’,5’-cyclic GMP . It has a role as a protein kinase agonist .


Physical And Chemical Properties Analysis

8-(4-chlorophenylthio)-cGMP.Na is a white powder that is soluble in water to >10 mg/mL . It should be stored in a well-ventilated place with the container kept tightly closed .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

8-(4-chlorophenylthio)-cGMP.Na is a cell-permeable cAMP analog and a protein kinase modulator . It has potential applications in signal transduction and protein phosphorylation research .

properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQGIQRCDWDRA-ZBMQJGODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635551
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-chlorophenylthio)-cGMP.Na

CAS RN

51239-26-0
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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